molecular formula C11H8FNO2S B1521611 2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1094291-21-0

2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1521611
CAS No.: 1094291-21-0
M. Wt: 237.25 g/mol
InChI Key: LKDUMIREGXDTSP-UHFFFAOYSA-N
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Description

“2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 237.25 . It is a solid substance . The SMILES string representation of the compound is O=C(O)C1=C(C)N=C(C2=CC=C(F)C=C2)S1 .

Scientific Research Applications

Synthesis and Biological Evaluation

A variety of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized and examined for their biological activities. These compounds have shown promising results in fungicidal activity and antivirus activity, with some exhibiting significant activity against various fungi and the Tobacco Mosaic Virus (TMV) in vivo. Compounds like 4b and 4i displayed more than 50% activity against six tested fungi at a concentration of 50 µg/mL. Furthermore, most compounds demonstrated good activity against TMV in various models at 100 µg/mL, especially compounds 4c and 4e, which stood out with high effects against TMV, including protective, inactivative, curative, and inductive activities (Fengyun et al., 2015).

Spectroscopic and Theoretical Studies

Detailed structural, electronic, and spectroscopic studies have been conducted on 4-methylthiadiazole-5-carboxylic acid and its derivatives, utilizing density functional theory (DFT). This research has led to insights into the stability, molecular properties, vibrational analysis, and hydrogen bonding of these compounds. It also explored solvent effects on intermolecular hydrogen bonding, highlighting the potential of these compounds for various scientific applications, including as fluorescence probes for biological and molecular medicine applications (Singh et al., 2019).

Synthetic Routes and Functionalization

Innovative synthetic routes to orthogonally protected amino-thiazole-carboxylic acids (ATCs) have been developed, showcasing the versatility of these compounds. These methods involve cross-Claisen condensations, allowing for the introduction of a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids. This flexibility opens up possibilities for designing mimics of protein secondary structures, such as helices, β-sheets, turns, and β-hairpins, which are valuable in the development of new pharmaceuticals and the study of protein function (Mathieu et al., 2015).

Biochemical Analysis

Biochemical Properties

2-[(4-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events . The nature of these interactions often involves binding to the active site of the enzyme or protein, leading to inhibition or activation of their function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and metabolite levels . These effects are crucial for understanding the potential therapeutic applications of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their function . For instance, it can inhibit the activity of enzymes involved in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . Additionally, it can activate certain receptors involved in cell signaling pathways, leading to changes in gene expression and cellular responses . These molecular interactions are critical for the biological activity of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can exert sustained effects on cellular function, including prolonged anti-inflammatory and metabolic effects . These findings are important for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, while phase II reactions involve conjugation with glucuronic acid or sulfate . These metabolic pathways are essential for the elimination of the compound from the body and for understanding its pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is transported across cell membranes by active transport mechanisms, involving specific transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These transport and distribution mechanisms are important for understanding the bioavailability and tissue-specific effects of this compound.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These subcellular localization patterns are important for understanding the specific cellular effects of this compound.

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDUMIREGXDTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094291-21-0
Record name 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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